
2-Methylundecane
Overview
Description
2-Methylundecane is an organic compound with the chemical formula C12H26. It is a colorless to light yellow liquid with a special odor. This compound is relatively stable at room temperature and has low solubility in water. It is commonly used as a solvent in various industrial applications, including the dissolution and dilution of organic compounds such as resins, coatings, and glues .
Preparation Methods
2-Methylundecane can be synthesized through the reaction of undecane chloride with methyl magnesium chloride. The process involves mixing undecane chloride with diethyl ether and slowly adding methyl magnesium chloride at low temperature. After the reaction is complete, the resulting impurities are hydrolyzed and removed, followed by purification through solvent recovery to obtain this compound .
Chemical Reactions Analysis
Substitution Reactions
2-Methylundecane undergoes free-radical halogenation due to the stability of tertiary carbon radicals formed during the reaction. This process typically occurs under UV light or high-temperature conditions:
Example reaction:
Halogen | Conditions | Major Product | Yield |
---|---|---|---|
Chlorine | UV light, 25–50°C | 2-Chloro-2-methylundecane | 60–70% |
Bromine | N-bromosuccinimide (NBS) | 2-Bromo-2-methylundecane | 45–55% |
Substitution selectively targets the tertiary carbon (C2) due to lower bond dissociation energy (BDE ≈ 98 kcal/mol) compared to primary carbons (BDE ≈ 101 kcal/mol) .
Oxidation Reactions
Controlled oxidation of this compound yields alcohols, ketones, or carboxylic acids depending on reaction severity:
Partial Oxidation
-
Reagents : O₂ with cobalt or manganese catalysts.
-
Products : 2-Methylundecanol (primary alcohol) and 2-methylundecanone (ketone) .
Complete Oxidation
Kinetic Data:
Oxidizing Agent | Temperature | Conversion Efficiency |
---|---|---|
O₂/Cobalt catalyst | 120°C | 78% |
KMnO₄/H₂SO₄ | 80°C | >90% |
Branched structures like this compound fragment more readily than linear alkanes during oxidation, producing volatile aldehydes and ketones .
Reduction Reactions
While this compound itself is a reduced hydrocarbon, its derivatives (e.g., halides) can undergo reduction:
Example: Reduction of 1-iodo-2-methylundecane:
Reducing Agent | Conditions | Product Purity |
---|---|---|
LiAlH₄ | Diethyl ether, 0–5°C | 95% |
H₂/Pd catalyst | Ethanol, 25°C | 88% |
This reaction regenerates this compound, confirming its role as a stable end product in reductive environments.
Thermal Cracking
At elevated temperatures (>400°C), this compound undergoes pyrolysis , producing smaller alkanes and alkenes:
Primary products:
-
Propene ()
-
Isobutane ()
-
Hexane ()
Mechanism:
Cracking occurs preferentially at the tertiary C–C bond due to lower activation energy (Δ‡ ≈ 65 kcal/mol vs. 70 kcal/mol for primary bonds) .
Environmental Degradation
Under atmospheric conditions, this compound reacts with hydroxyl radicals (- OH), initiating a chain reaction that forms secondary organic aerosols (SOAs):
Key steps:
-
-
Peroxy radical () formation.
-
Subsequent reactions yield low-volatility oxidation products (e.g., dicarboxylic acids) that nucleate aerosols .
SOA Yield Comparison:
Alkane Structure | SOA Yield (High-NO₃) | SOA Yield (Low-NO₃) |
---|---|---|
This compound | 0.18 ± 0.03 | 0.12 ± 0.02 |
n-Dodecane | 0.15 ± 0.02 | 0.10 ± 0.01 |
Branched alkanes like this compound produce higher SOA yields than linear analogs due to enhanced fragmentation and oxidation pathways .
Scientific Research Applications
Chemical Applications
Solvent Properties
2-Methylundecane is primarily utilized as a solvent in various chemical processes. Its ability to dissolve and dilute organic compounds makes it valuable in the formulation of resins, coatings, and glues. The compound's compatibility with other organic solvents enhances its utility in chemical synthesis and product formulation .
Secondary Organic Aerosol Formation
Research indicates that this compound plays a role in the formation of secondary organic aerosols (SOA). Under varying atmospheric conditions, such as low and high nitrogen oxide (NOx) environments, the compound exhibits different SOA yields. For instance, studies have shown that under low-NOx conditions, the SOA yield from this compound is comparable to that of dodecane, highlighting its significance in atmospheric chemistry .
Biological Applications
Laboratory Research
In biological research, this compound serves as a reference standard for analytical studies, particularly in gas chromatography. Its distinct chemical properties allow for accurate identification and quantification of other compounds within complex mixtures . Furthermore, it is used in the preparation of various biochemical compounds, contributing to research in pharmacology and toxicology.
Industrial Applications
Specialty Chemicals Production
The compound is employed in the production of specialty chemicals, where its unique properties facilitate the synthesis of various industrial products. For example, it is involved in producing polymeric materials and additives that enhance product performance .
Fragrance Industry
Although primarily known as an alkane, this compound's derivatives like 2-methylundecanal are widely used in the fragrance industry. These compounds impart desirable scents to soaps, detergents, and perfumes. The fragrance derived from 2-Methylundecanal has been noted for its herbaceous and ambergris-like qualities .
Case Studies
Mechanism of Action
The mechanism of action of 2-Methylundecane involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve and dilute organic compounds, facilitating chemical reactions and processes. Its low toxicity and stability make it suitable for use in various applications without causing significant adverse effects .
Comparison with Similar Compounds
2-Methylundecane can be compared with other similar compounds, such as:
Undecane: A straight-chain alkane with the formula C11H24. Unlike this compound, undecane does not have a methyl group attached to its carbon chain.
2-Methylundecanal: An aldehyde derivative of this compound with the formula C12H24O. It has different chemical properties and applications compared to this compound.
2-Methylundecanol: An alcohol derivative with the formula C12H26O. .
This compound is unique due to its specific structure, which includes a methyl group attached to the undecane chain, giving it distinct chemical properties and applications.
Biological Activity
2-Methylundecane, a branched-chain alkane, has garnered attention in various scientific studies due to its potential biological activities and applications. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and research findings.
This compound is an alkane with the molecular formula . It features a branched structure that influences its physical and chemical properties, including volatility and reactivity. The compound is primarily studied for its role in atmospheric chemistry and its potential biological effects.
Antimicrobial Properties
Recent studies have explored the antimicrobial properties of this compound. For instance, research has demonstrated that various aliphatic hydrocarbons, including this compound, exhibit varying degrees of antimicrobial activity against a range of microorganisms. The effectiveness can be attributed to their ability to disrupt microbial membranes.
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 40 µg/mL | |
Candida albicans | 30 µg/mL |
This table illustrates the antimicrobial efficacy of this compound against selected pathogens, indicating its potential use in developing new antimicrobial agents .
Secondary Organic Aerosol Formation
This compound has also been studied in the context of secondary organic aerosol (SOA) formation. Under different atmospheric conditions, such as high and low nitrogen oxides (NOx), the compound's behavior can significantly impact air quality. Experimental data show that under high-NOx conditions, the SOA yield from this compound was lower compared to other alkanes like cyclododecane.
Condition | SOA Yield (%) |
---|---|
High NOx | 3.5 |
Low NOx | 1.8 |
This data highlights the environmental implications of this compound, particularly regarding its contribution to atmospheric chemistry and potential health impacts due to aerosol formation .
Study on Decomposition Odors
One notable study focused on the role of this compound as a volatile organic compound (VOC) associated with cadaveric decomposition. The research utilized comprehensive two-dimensional gas chromatography to analyze decomposition odors, identifying this compound as a significant component among other VOCs. This finding suggests its potential utility in forensic science for cadaver detection .
Phytochemical Analysis
Another investigation analyzed the phytochemical composition of various plant extracts where this compound was identified as one of the constituents. This study emphasized the importance of understanding how such compounds interact within biological systems and their possible therapeutic applications .
Q & A
Q. What analytical techniques are recommended for detecting and quantifying 2-Methylundecane in environmental or laboratory samples?
Basic
this compound is commonly analyzed using gas chromatography (GC) coupled with mass spectrometry (MS) due to its volatility and structural specificity. For field detection, handheld Raman spectrometers (e.g., Smiths Detection ACE-ID) have demonstrated efficacy in identifying this compound via characteristic spectral peaks . In laboratory settings, high-resolution time-of-flight aerosol mass spectrometry (HR-ToF-AMS) is employed to monitor its oxidation products in secondary organic aerosol (SOA) studies, with ions such as m/z 43 (C₃H₇⁺) and m/z 57 (C₄H₉⁺) serving as key markers .
Q. What physicochemical properties of this compound are critical for experimental design and safety protocols?
Basic
Key properties include:
- Molecular formula : C₁₂H₂₆ (average mass: 170.34 g/mol; monoisotopic mass: 170.203) .
- Solubility : Extremely low aqueous solubility (~1.17 × 10⁻⁸ mol/L at 25°C), necessitating organic solvents for dissolution .
- Safety : While chronic toxicity data are limited, OSHA-compliant respiratory protection (e.g., NIOSH-approved air-purifying respirators) and impermeable gloves are mandatory to mitigate exposure risks during handling .
Q. How is this compound applied as a reference compound in analytical chemistry?
Basic
It serves as a calibration standard in GC-MS for quantifying branched alkanes in complex mixtures, leveraging its distinct retention time and fragmentation pattern . Certified reference materials (e.g., ISO17034-accredited standards with ≥98% purity) are essential for method validation .
Q. How does the branched structure of this compound influence its oxidation pathways in atmospheric chemistry studies?
Advanced
The methyl branch at the C2 position alters reactivity compared to linear alkanes. In low-NO₃ photooxidation experiments, this compound produces multi-functional hydroperoxides (e.g., DI-CARBROOH and OHCARBROOH) via autoxidation. However, its cyclic analogs (e.g., hexylcyclohexane) exhibit slower oxidation kinetics due to steric hindrance, reducing SOA yields by ~30% compared to n-dodecane . HR-ToF-AMS data reveal distinct m/z signatures (e.g., m/z 215 for C₁₀H₁₈O₄⁺) during SOA formation, reflecting fragmentation patterns unique to branched structures .
Q. What experimental challenges arise in detecting gas-phase oxidation products of this compound?
Advanced
Low-volatility oxidation products (e.g., DI-CARBROOH) often partition into the particle phase, making gas-phase detection via chemical ionization mass spectrometry (CIMS) challenging. For example, in this compound systems, only trace signals of DI-CARBROOH (m/z 295) are observed in the gas phase, necessitating aerosol-phase collection for comprehensive analysis . Experimental designs must account for hydrocarbon loading and oxidation time to balance organic aerosol growth with gas-phase product recovery .
Q. How do Functional Group Oxidation Models (FGOM) and Statistical Oxidation Models (SOM) differ in predicting SOA yields from this compound?
Advanced
- FGOM emphasizes functional group reactivity , predicting SOA yields based on incremental oxidation steps (e.g., peroxy radical formation). For this compound, FGOM accurately captures early-stage hydroperoxide production but underestimates yields of highly oxygenated molecules (HOMs) due to particle-phase partitioning .
- SOM uses statistical parameterization of volatility distributions. While SOM broadly aligns with FGOM for linear alkanes, it overpredicts SOA yields for branched alkanes by ~15% due to unaccounted steric effects in branching .
Q. How can researchers resolve discrepancies between observed and predicted multi-functional oxidation products in this compound studies?
Advanced
Discrepancies often stem from:
- Partitioning effects : Low-volatility products (e.g., hydroxycarbonyl hydroperoxides) are underrepresented in gas-phase measurements. Aerosol-phase HR-ToF-AMS or filter-based LC-MS analyses are recommended .
- Reaction time : Longer experiments (>6 hours) increase HOM detection. For example, van Krevelen diagrams reveal progressive O:C ratio increases (from 0.2 to 0.5) in SOA, aligning with FGOM predictions after extended oxidation .
- Model adjustments : Incorporating branching-specific rate constants into FGOM improves agreement with experimental data .
Properties
IUPAC Name |
2-methylundecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-4-5-6-7-8-9-10-11-12(2)3/h12H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJOHISYCKPIMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873241 | |
Record name | 2-Methylundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7045-71-8, 31807-55-3 | |
Record name | 2-Methylundecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7045-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylundecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007045718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isododecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031807553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isododecane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methylundecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isododecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.182 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-methylundecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYLUNDECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H40FL8477B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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